N-(2,4-dimethoxypyrimidin-5-yl)-1-(2-fluorophenyl)methanesulfonamide N-(2,4-dimethoxypyrimidin-5-yl)-1-(2-fluorophenyl)methanesulfonamide
Brand Name: Vulcanchem
CAS No.: 2190365-85-4
VCID: VC4309121
InChI: InChI=1S/C13H14FN3O4S/c1-20-12-11(7-15-13(16-12)21-2)17-22(18,19)8-9-5-3-4-6-10(9)14/h3-7,17H,8H2,1-2H3
SMILES: COC1=NC(=NC=C1NS(=O)(=O)CC2=CC=CC=C2F)OC
Molecular Formula: C13H14FN3O4S
Molecular Weight: 327.33

N-(2,4-dimethoxypyrimidin-5-yl)-1-(2-fluorophenyl)methanesulfonamide

CAS No.: 2190365-85-4

Cat. No.: VC4309121

Molecular Formula: C13H14FN3O4S

Molecular Weight: 327.33

* For research use only. Not for human or veterinary use.

N-(2,4-dimethoxypyrimidin-5-yl)-1-(2-fluorophenyl)methanesulfonamide - 2190365-85-4

Specification

CAS No. 2190365-85-4
Molecular Formula C13H14FN3O4S
Molecular Weight 327.33
IUPAC Name N-(2,4-dimethoxypyrimidin-5-yl)-1-(2-fluorophenyl)methanesulfonamide
Standard InChI InChI=1S/C13H14FN3O4S/c1-20-12-11(7-15-13(16-12)21-2)17-22(18,19)8-9-5-3-4-6-10(9)14/h3-7,17H,8H2,1-2H3
Standard InChI Key VREQKSLHYJCRSR-UHFFFAOYSA-N
SMILES COC1=NC(=NC=C1NS(=O)(=O)CC2=CC=CC=C2F)OC

Introduction

N-(2,4-Dimethoxypyrimidin-5-yl)-1-(2-fluorophenyl)methanesulfonamide is a complex organic compound that belongs to the class of sulfonamides. It is characterized by its unique structure, which combines a pyrimidine ring with a methanesulfonamide group and a fluorophenyl moiety. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and chemical research.

Synthesis

The synthesis of N-(2,4-Dimethoxypyrimidin-5-yl)-1-(2-fluorophenyl)methanesulfonamide typically involves multi-step reactions. The process might start with the preparation of 2,4-dimethoxypyrimidine-5-boronic acid, which can be used in Suzuki-Miyaura cross-coupling reactions to introduce the fluorophenyl group . The methanesulfonamide group can be introduced through a reaction with methanesulfonyl chloride.

Synthesis Steps:

  • Preparation of 2,4-Dimethoxypyrimidine-5-boronic acid: This involves converting 2,4-dimethoxypyrimidine into its boronic acid derivative.

  • Suzuki-Miyaura Cross-Coupling: The boronic acid derivative is then coupled with 2-fluorophenylboronic acid to introduce the fluorophenyl group.

  • Introduction of Methanesulfonamide Group: The resulting compound is then reacted with methanesulfonyl chloride to form the final product.

Potential Applications

While specific applications of N-(2,4-Dimethoxypyrimidin-5-yl)-1-(2-fluorophenyl)methanesulfonamide are not detailed in the available literature, compounds with similar structures have shown potential in various fields:

  • Pharmaceuticals: Sulfonamides are known for their antimicrobial properties, and modifications like the introduction of fluorophenyl groups can enhance their biological activity.

  • Chemical Research: The compound's unique structure makes it a candidate for studying chemical reactivity and interactions.

Research Findings

Due to the lack of specific research findings on N-(2,4-Dimethoxypyrimidin-5-yl)-1-(2-fluorophenyl)methanesulfonamide, we look at related compounds for insights:

  • Biological Activity: Compounds with similar structures have shown activity against various biological targets, such as enzymes and receptors .

  • Chemical Properties: The presence of fluorine and methoxy groups can influence the compound's solubility and reactivity .

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